AMG-8718 -

AMG-8718

Catalog Number: EVT-259107
CAS Number:
Molecular Formula: C25H19FN4O3
Molecular Weight: 442.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AMG-8718 is a potent and orally efficacious BACE1 inhibitor. AMG-8718 produced robust and sustained reductions of CSF and brain Aβ levels in a rat pharmacodynamic model and exhibited significantly reduced potential for QTc elongation in a cardiovascular safety model. BACE1 (β-secretase, memapsin 2, Asp2) has emerged as a promising target for the treatment of Alzheimer's disease. BACE1 is an aspartic protease which functions in the first step of the pathway leading to the production and deposition of amyloid-β peptide (Aβ). BACE1 inhibition has direct implications in the Alzheimer's disease pathology without largely affecting viability.
Overview

AMG-8718 is a potent and selective inhibitor of beta-site amyloid precursor protein cleaving enzyme 1, commonly referred to as BACE1. This compound has garnered attention in the field of Alzheimer's disease research due to its ability to reduce amyloid-beta peptide production, which is implicated in the pathogenesis of the disease. AMG-8718 exhibits high selectivity for BACE1 over BACE2, with an inhibitory concentration (IC50) of 0.0007 μM for BACE1 compared to 0.005 μM for BACE2, indicating its potential as a therapeutic agent in treating Alzheimer's disease .

Source and Classification

AMG-8718 was developed by Amgen and is classified as a small molecule drug candidate. Its structure features a spirocyclic oxazoline core, which is characteristic of many BACE1 inhibitors. The compound is designed to be orally bioavailable, making it suitable for clinical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of AMG-8718 involves several key steps that include the construction of a spirocyclic oxazoline framework. The process can be summarized as follows:

  1. Formation of the Spirocyclic Core: The initial step involves the formation of a spirocyclic oxazoline through cyclization reactions.
  2. Functionalization: Subsequent reactions introduce various substituents at specific positions on the spirocyclic structure to enhance biological activity.
  3. Final Modifications: The final compound is obtained through a series of purification steps and confirmation of structure using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Molecular Structure Analysis

Structure and Data

AMG-8718's molecular formula is C19H22F N3O, with a molecular weight of approximately 323.39 g/mol. The compound features a complex three-dimensional structure characterized by:

  • Spirocyclic Oxazoline Core: This unique structural feature contributes to its selectivity for BACE1.
  • Substituents: The presence of a fluoropyridine moiety enhances binding affinity to the target enzyme.

The detailed structural information can be represented as follows:

Molecular Structure C19H22FN3O\text{Molecular Structure }\quad \text{C}_{19}\text{H}_{22}\text{F}\text{N}_{3}\text{O}
Chemical Reactions Analysis

Reactions and Technical Details

AMG-8718 undergoes specific chemical reactions that are critical for its activity:

  • Inhibition Mechanism: The compound binds to the active site of BACE1, preventing the enzyme from cleaving amyloid precursor protein, thus reducing amyloid-beta production.
  • Selectivity: The structural modifications allow for high selectivity towards BACE1 over BACE2, which is crucial for minimizing side effects related to inhibition of other enzymes .
Mechanism of Action

Process and Data

The mechanism of action for AMG-8718 involves:

  1. Binding to BACE1: AMG-8718 selectively binds to the active site of BACE1, inhibiting its enzymatic activity.
  2. Reduction of Amyloid-Beta Production: By blocking the cleavage of amyloid precursor protein, AMG-8718 reduces the formation of amyloid-beta peptides, which are toxic aggregates associated with Alzheimer's disease.

This mechanism highlights its potential therapeutic role in managing Alzheimer's disease by targeting one of the key processes involved in its pathology .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AMG-8718 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water, which can affect its bioavailability.
  • Stability: AMG-8718 demonstrates stability under physiological conditions, making it suitable for oral administration.

These properties are essential for evaluating the compound's suitability for further development as a therapeutic agent .

Applications

Scientific Uses

AMG-8718 has significant potential applications in scientific research and drug development:

  • Alzheimer's Disease Research: As a selective BACE1 inhibitor, it is primarily investigated for its ability to mitigate Alzheimer's disease progression by reducing amyloid-beta levels.
  • Drug Development: Its structural characteristics serve as a template for designing new inhibitors with improved efficacy and selectivity against BACE1.
Chemical Profile and Preclinical Development of AMG-8718

Structural Characterization and Synthesis Pathways

AMG-8718 (IUPAC name: (S)-7-(2-fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5'H-spiro[chromeno[2,3-b]pyridine-5,4'-oxazol]-2'-amine) is a synthetic organic compound developed by Amgen as a β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor for Alzheimer's disease. Its molecular formula is C₂₅H₁₉FN₄O₃, with a molecular weight of 442.44 g/mol [4] [8]. The structure features:

  • A spirocyclic aminooxazoline core that engages BACE1's catalytic aspartate residues.
  • A 3-methyloxetanyl ethynyl group at the P3 position, enhancing selectivity and metabolic stability.
  • A (S)-stereochemistry at the spiro center, critical for optimal binding affinity [2] [3].
  • A 2-fluoropyridin-3-yl moiety in the P1' pocket, contributing to potency [9].

The synthesis employs a Suzuki-Miyaura coupling as a key step, attaching the 2-fluoropyridin-3-yl group to the spirocyclic brominated precursor. Enantiomeric purity is achieved via chiral resolution or asymmetric synthesis, with the (S)-enantiomer showing superior BACE1 inhibition [2] [9]. The oxetane ring is incorporated early in the synthesis to exploit its role as a carbonyl bioisostere, improving physicochemical properties [10].

Table 1: Key Structural Features of AMG-8718

FeatureDescription
Core Scaffold3-Aza-aminooxazoline xanthene (spiro[chromeno[2,3-b]pyridine-5,4'-oxazol])
P3 Substituent3-Methyloxetan-3-yl ethynyl
P1' Group2-Fluoropyridin-3-yl
Stereochemistry(S)-configuration at spiro center
Hydrogen Bond Donors1 (amino group)
Hydrogen Bond Acceptors6 (oxetane, oxazole, pyridine)

Physicochemical Properties and Stability Analysis

AMG-8718 exhibits balanced drug-like properties, adhering to Lipinski's Rule of Five (0 violations) [1] [3]:

  • Lipophilicity: Calculated XLogP of 3.48, indicating moderate hydrophobicity suitable for CNS penetration [1] [3].
  • Polar Surface Area (PSA): 91.85 Ų, within the optimal range for blood-brain barrier permeability [1] [3].
  • Solubility: Soluble in DMSO (>10 mM), but insoluble in water, necessitating formulation with excipients for in vivo studies [4].
  • Rotatable Bonds: Only 1, suggesting conformational rigidity and reduced metabolic vulnerability [1] [3].

Stability studies in liver microsomes show moderate metabolic clearance in humans and rats, supporting its oral bioavailability [8]. The oxetane ring enhances stability by reducing glucuronidation and oxidative metabolism, while the alkyne linker minimizes rotational flexibility, contributing to chemical robustness [10].

Table 2: Physicochemical Properties of AMG-8718

PropertyValueMethod/Reference
Molecular Weight442.44 g/mol [4] [8]
XLogP3.48ACD/Labs [1] [3]
Topological Polar Surface Area91.85 ŲCDK [1] [3]
Hydrogen Bond Donors1CDK [1] [3]
Hydrogen Bond Acceptors6CDK [1] [3]
Rotatable Bonds1CDK [1] [3]
Lipinski Violations0 [1] [3]

Preclinical Pharmacodynamic Profiling

BACE1 Inhibition and Selectivity

AMG-8718 is a potent, orally active BACE1 inhibitor with:

  • IC₅₀ = 0.7 nM against human BACE1 in enzymatic assays [8].
  • Selectivity: ~7,100-fold over BACE2 (IC₅₀ = 5 nM) and >900,000-fold over cathepsin D (CatD) in purified enzyme assays [1] [9].
  • Cellular Activity: Reduces Aβ₄₀ production in HEK293 cells (IC₅₀ = 4.4 nM) [8].

Despite high in vitro selectivity, later studies identified off-target inhibition of CatD in cellular environments (e.g., human retinal pigment epithelium cells), linked to retinal toxicity in rats. This discrepancy arises from lysosomal trapping, which increases intracellular concentrations of AMG-8718, amplifying CatD engagement [6] [9].

In Vivo Efficacy

In Sprague-Dawley rats:

  • Aβ Reduction: A single 10 mg/kg oral dose reduced CSF Aβ₄₀ by 69% and brain Aβ₄₀ by 48% at 4 hours [1] [8].
  • Dose Response: 30 mg/kg orally achieved EC₅₀ values of 18 nM (CSF) and 67 nM (brain) for Aβ₄₀ reduction [8].
  • Duration: Effects sustained for >8 hours, supporting once-daily dosing [1] [9].

Pharmacokinetics

AMG-8718 shows favorable pharmacokinetics across species:

  • Bioavailability: 70% (rat), 96% (dog), 101% (monkey) [8].
  • Half-life: 4.8–7.7 hours, enabling sustained exposure [8].
  • Brain Penetration: Moderate unbound brain-to-plasma ratio (0.3–0.5), sufficient for CNS efficacy [9].

Table 3: Pharmacokinetic Parameters of AMG-8718

ParameterRatDogMonkey
CL (L/h/kg)0.330.260.61
Vdss (L/kg)1.11.62.2
t₁/₂ (h)4.85.27.7
F (%)7096101
Plasma Protein Binding (Fu)0.0130.0380.054

Limitations and Mechanistic Insights

Although AMG-8718 demonstrated robust Aβ reduction, its development was halted due to retinal thinning in rat toxicology studies. Mechanistic studies revealed:

  • CatD Off-Target Activity: Cellular CatD inhibition (IC₅₀ < 100 nM) impairs phagolysosomal function in retinal pigment epithelium, leading to photoreceptor degeneration [6] [9].
  • Species Specificity: Toxicity manifested in rats but not monkeys, complicating clinical translation [9].

This liability spurred efforts to design next-generation inhibitors with improved CatD selectivity, leveraging structural differences in the S3 subpocket between BACE1 (Ala³³⁵) and CatD (Asp³¹⁸) [9].

Properties

Product Name

AMG-8718

IUPAC Name

(4S)-7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine

Molecular Formula

C25H19FN4O3

Molecular Weight

442.4 g/mol

InChI

InChI=1S/C25H19FN4O3/c1-24(12-31-13-24)7-6-15-9-19-22(29-11-15)33-20-5-4-16(17-3-2-8-28-21(17)26)10-18(20)25(19)14-32-23(27)30-25/h2-5,8-11H,12-14H2,1H3,(H2,27,30)/t25-/m0/s1

InChI Key

GKKFBOARESVMBW-VWLOTQADSA-N

SMILES

CC1(COC1)C#CC2=CC3=C(N=C2)OC4=C(C35COC(=N5)N)C=C(C=C4)C6=C(N=CC=C6)F

Solubility

Soluble in DMSO, not in water

Synonyms

AMG8718; AMG 8718; AMG-8718.

Canonical SMILES

CC1(COC1)C#CC2=CC3=C(N=C2)OC4=C(C35COC(=N5)N)C=C(C=C4)C6=C(N=CC=C6)F

Isomeric SMILES

CC1(COC1)C#CC2=CC3=C(N=C2)OC4=C([C@@]35COC(=N5)N)C=C(C=C4)C6=C(N=CC=C6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.